molecular formula C24H17ClSi B12330846 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-

5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-

Cat. No.: B12330846
M. Wt: 368.9 g/mol
InChI Key: MIKABADFGHLBBC-UHFFFAOYSA-N
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Description

5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is an organosilicon compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a silicon atom within a dibenzosilole framework, substituted with a chlorine atom and two phenyl groups. The compound’s chemical formula is C20H13ClSi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- typically involves the following steps:

    Formation of the Dibenzosilole Core: This can be achieved through a cyclization reaction involving a silicon-containing precursor and an aromatic compound.

    Phenylation: The addition of phenyl groups can be carried out using phenyl lithium (PhLi) or phenyl magnesium bromide (PhMgBr) in a Grignard reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

    Substitution: Formation of various substituted dibenzosilole derivatives.

Scientific Research Applications

5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- involves its interaction with various molecular targets and pathways:

    Photophysical Properties: The compound exhibits unique photophysical properties, making it useful in optoelectronic applications.

    Molecular Interactions: The presence of the silicon atom and phenyl groups allows for strong π-π interactions and potential hydrogen bonding, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-9-silafluorene: Another organosilicon compound with similar structural features but different substituents.

    5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.

    4-Chloro-9,9-diphenyl-9H-9-silafluorene: Similar in structure but with different substitution patterns.

Uniqueness

5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl- is unique due to the combination of the chlorine atom and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and optoelectronics .

Properties

Molecular Formula

C24H17ClSi

Molecular Weight

368.9 g/mol

IUPAC Name

4-chloro-5,5-diphenylbenzo[b][1]benzosilole

InChI

InChI=1S/C24H17ClSi/c25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H

InChI Key

MIKABADFGHLBBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=C2C(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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